molecular formula C8H9ClFNO B2746115 (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 2102408-57-9

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No. B2746115
CAS RN: 2102408-57-9
M. Wt: 189.61
InChI Key: HFKQYAVAOPSXSI-FJXQXJEOSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, metformin, a widely used drug, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction , spectroscopy , and chemoinformatics tools .


Chemical Reactions Analysis

The analysis of chemical reactions often involves techniques like High-Performance Liquid Chromatography (HPLC) for the determination of genotoxic impurity hydroxylamine in drug substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the most widely used method for assay of metformin hydrochloride, a hypoglycemic drug, is HPLC combined with spectrophotometry .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Fluorinated compounds are pivotal in organic chemistry due to their unique reactivity and the ability to influence the physical and chemical properties of molecules. For example, methods have been developed for synthesizing fluorinated benzofuran derivatives, highlighting the role of fluorine in enhancing solubility and stability, which could be relevant for the synthesis and application of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (Guzzo et al., 2003). Furthermore, the study of fluorine-substituted quinazolin-amine derivatives has demonstrated potential anti-inflammatory activity, suggesting that fluorine atoms could impart significant biological activities to benzofuran derivatives (Sun et al., 2019).

Pharmacological Potential

The introduction of fluorine into pharmaceutical compounds often enhances their pharmacokinetic properties, such as stability, lipid solubility, and bioavailability. Although specific research on this compound's pharmacological applications was not found, studies on related fluorine-containing heterocycles suggest the potential for biological activity. For instance, fluorine incorporation into heterocyclic compounds has been shown to impact their pharmacological profile, indicating that this compound could serve as a valuable scaffold for developing novel therapeutics.

Material Science Applications

Fluorinated polymers and materials have gained significant attention due to their remarkable properties, such as thermal stability, chemical resistance, and unique optical characteristics. The research on soluble fluoro-polyimides derived from fluorinated aromatic diamines exemplifies the application of fluorinated compounds in creating high-performance materials with excellent thermal stability and low moisture absorption (Xie et al., 2001). This suggests that fluorinated benzofuran derivatives like this compound could find applications in the development of advanced materials.

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, Loperamide, an opioid receptor agonist, works by slowing the contractions of the intestines .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, hydrochloric acid is considered hazardous and may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause serious eye irritation .

properties

IUPAC Name

(3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQYAVAOPSXSI-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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